molecular formula C15H15ClN2O2 B117438 1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea CAS No. 149282-10-0

1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea

Cat. No.: B117438
CAS No.: 149282-10-0
M. Wt: 290.74 g/mol
InChI Key: QGPDJRGLKUFPLW-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea is a chemical compound featuring a substituted urea scaffold, which is of significant interest in medicinal chemistry and drug discovery. The urea functional group is a privileged structure in pharmacology, known for its ability to form multiple hydrogen bonds with biological targets, thereby facilitating high-affinity interactions . This particular derivative is part of a class of N-aryl-N'-benzylurea compounds that are frequently investigated for their potential to modulate various cellular signaling pathways. Researchers value this structural framework for its flexibility and potential in designing novel therapeutic agents. While specific biological data for this compound is not widely published, structurally similar N-aryl-N'-arylmethylurea scaffolds have been extensively studied and shown to possess notable antiproliferative activities against a range of human cancer cell lines in scientific literature . These related compounds are often explored as multi-target kinase inhibitors, inspired by established drugs like sorafenib, but with modifications aimed at improving physicochemical properties and bioavailability . Consequently, this compound serves as a valuable building block for chemical synthesis and a candidate for probing new biological mechanisms in oncology and signal transduction research.

Properties

IUPAC Name

1-benzyl-3-(4-chlorophenyl)-1-methoxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-20-18(11-12-5-3-2-4-6-12)15(19)17-14-9-7-13(16)8-10-14/h2-10H,11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPDJRGLKUFPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375700
Record name N-Benzyl-N'-(4-chlorophenyl)-N-methoxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149282-10-0
Record name N-Benzyl-N'-(4-chlorophenyl)-N-methoxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Substituted Urea Chemistry

Substituted ureas are a class of organic compounds characterized by a central urea (B33335) core with various substituent groups attached to its nitrogen atoms. thieme.denih.gov This structural versatility allows for a vast number of derivatives with a wide range of physicochemical properties and applications, from pharmaceuticals and agrochemicals to materials science. researchgate.net The synthesis of these compounds is a well-established area of organic chemistry, with numerous methods developed to create both symmetrical and unsymmetrical ureas. nih.govresearchgate.net

Key synthetic routes include the reaction of amines with phosgene (B1210022) or its safer equivalents, the interaction of amines with isocyanates, and the Hofmann rearrangement of primary amides to form isocyanate intermediates that are subsequently trapped by an amine or ammonia (B1221849). thieme.denih.govorganic-chemistry.orgthieme-connect.com The specific structure of 1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea, featuring a benzyl (B1604629) group, a methoxy (B1213986) group on one nitrogen, and a 4-chlorophenyl group on the other, places it as a trisubstituted, unsymmetrical urea.

The presence of the benzyl and chlorophenyl groups is significant, as these moieties are common in pharmacologically active molecules. researchgate.net The methoxy group attached to the urea nitrogen introduces an interesting structural element, influencing the compound's electronic properties, conformation, and potential for hydrogen bonding. The ability of the urea functionality to act as both a hydrogen bond donor and acceptor is a critical feature that underpins the utility of this class of compounds in various scientific domains. nih.gov

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1-Benzyl-3-(4-chlorophenyl)urea
Molecular Formula C15H15ClN2O2 echemi.comC14H13ClN2O sigmaaldrich.comuni.lu
Molecular Weight 290.74 g/mol echemi.com260.72 g/mol
Predicted pKa 12.75 ± 0.70 Not available
Predicted Density 1.290 ± 0.06 g/cm³ echemi.comNot available
XLogP3 4.00850 echemi.com3.0 uni.lu

Significance in Contemporary Academic Research

The significance of substituted ureas in academic research is underscored by their prevalence in drug discovery and medicinal chemistry. nih.govnih.gov These compounds are investigated for a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.netmdpi.com The structural framework of 1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea makes it a compound of interest for researchers exploring new therapeutic agents.

The specific combination of its substituent groups suggests several areas of potential research significance:

Anticancer Research: Benzylurea and aryl urea (B33335) derivatives are known to be scaffolds for anticancer agents. researchgate.net For instance, sorafenib, a multi-kinase inhibitor used in cancer therapy, features a urea moiety. The aromatic rings and the urea group in such compounds are often considered pharmacophores responsible for inhibiting tumor growth. researchgate.net

Antimicrobial Studies: The presence of a chlorophenyl group is a common feature in antimicrobial compounds. mdpi.com Research into various substituted ureas has demonstrated their potential as antibacterial and antifungal agents. mdpi.com For example, N,N-disubstituted ureas have shown inhibitory activity against bacteria like Acinetobacter baumannii. mdpi.com

Agrochemical Development: Dichlorophenyl-substituted ureas have found use as herbicides, highlighting the role of halogenated aryl groups in modulating biological activity for agricultural applications.

The study of this compound and its analogs contributes to a deeper understanding of structure-activity relationships (SAR). By systematically modifying the substituents on the urea core, researchers can probe how these changes affect the compound's interaction with biological targets. nih.gov The methoxy (B1213986) group on the nitrogen, for instance, is a less common feature that could impart unique properties compared to more conventional N-H substituted ureas. dnu.dp.ua

Scope and Objectives of Research on the Chemical Compound

Traditional Synthetic Approaches for Urea (B33335) Derivatives

The classical methods for synthesizing ureas, including this compound, typically involve the use of phosgene (B1210022) or the in-situ generation of isocyanates. nih.govrsc.org

The reaction of amines with phosgene (COCl₂) has long been the most conventional method for producing urea derivatives. nih.gov This process can be adapted for both symmetrical and unsymmetrical ureas. nih.gov Phosgene, a highly toxic gas, reacts with an amine in the presence of a base to form an isocyanate intermediate. nih.govwikipedia.org This intermediate then reacts with another amine to yield the desired urea. nih.gov Due to the hazardous nature of phosgene, safer, though more expensive, solid phosgene equivalents like triphosgene (B27547) and N,N'-Carbonyldiimidazole (CDI) have been developed. rsc.orgcommonorganicchemistry.com Triphosgene, while easier to handle, still generates phosgene in situ. commonorganicchemistry.com

Table 1: Comparison of Phosgene and its Equivalents

ReagentPhysical StateKey AdvantagesKey Disadvantages
Phosgene GasHighly reactive, cost-effective for large scale. google.comExtremely toxic, requires special handling. wikipedia.orgrsc.org
Triphosgene Crystalline SolidEasier and safer to handle than phosgene. commonorganicchemistry.comForms toxic phosgene during reaction. commonorganicchemistry.com
N,N'-Carbonyldiimidazole (CDI) Crystalline SolidSafer alternative, does not produce chlorinated byproducts. nih.govMore expensive than phosgene. wikipedia.org

The formation of an isocyanate intermediate is a pivotal step in many urea syntheses. nih.gov Isocyanates (R-N=C=O) are highly reactive electrophiles that readily react with nucleophiles like amines, alcohols, and water. The reaction of an isocyanate with an amine is a direct and efficient route to unsymmetrical ureas. commonorganicchemistry.com This reactivity stems from the electron-deficient carbon atom of the isocyanate group. Isocyanates can be generated in situ from various precursors, such as primary amides via Hofmann rearrangement or from amines and a carbonyl source, to avoid handling these hazardous compounds directly. rsc.orgorganic-chemistry.org The reactivity of the isocyanate intermediate allows for the facile synthesis of a wide array of substituted ureas. nih.gov

Environmentally Benign and Sustainable Synthetic Strategies

The quest for greener chemical processes has led to the development of several phosgene-free and more sustainable methods for urea synthesis. humanjournals.com These approaches prioritize the use of less toxic reagents and renewable feedstocks. researchgate.net

N,N'-Carbonyldiimidazole (CDI) stands out as a widely used and safer substitute for phosgene. nih.govwikipedia.org As a stable, crystalline solid, CDI facilitates the formation of ureas without producing harmful byproducts like hydrogen chloride. nih.govbiosynth.com The reaction involves the activation of an amine with CDI to form an acyl-imidazole intermediate, which then reacts with a second amine to produce the urea. koreascience.krresearchgate.net This method is particularly valuable for the synthesis of biologically active unsymmetrical ureas. nih.gov

The utilization of carbon dioxide (CO₂) as a C1 building block represents a highly attractive and sustainable approach to urea synthesis. nih.govresearchgate.net CO₂ is abundant, non-toxic, and economical. beilstein-journals.org Catalytic systems have been developed to facilitate the reaction of CO₂ with amines to form ureas, although the high stability of CO₂ presents a challenge. nih.govacs.org This method often requires dehydration agents or specific catalysts to drive the reaction towards the desired product. nih.gov The direct synthesis of ureas from CO₂ and amines is a significant step towards a more sustainable chemical industry. wiley-vch.de

Alternative, less toxic carbonyl sources have been explored to replace phosgene and isocyanates. nih.gov Ethylene (B1197577) carbonate and diethyl carbonate are prominent examples of such reagents. nih.gov The synthesis of ethylene carbonate itself can be achieved through the transesterification of urea with ethylene glycol, making it a derivative of a readily available starting material. acs.orgrsc.orgacs.org Diethyl carbonate can also be synthesized from urea and ethanol. bohrium.comgoogle.commdpi.com These carbonates react with amines, often under catalytic conditions, to yield ureas. researchgate.netresearchgate.net This approach avoids the direct use of highly toxic materials and contributes to a greener synthetic profile. researchgate.netchemicalbook.com

Table 2: Overview of Sustainable Carbonyl Sources in Urea Synthesis

Carbonyl SourcePrecursorsKey Advantages
**Carbon Dioxide (CO₂) **Industrial byproductAbundant, non-toxic, renewable. beilstein-journals.org
Ethylene Carbonate Urea, Ethylene GlycolLess toxic than phosgene, derived from urea. acs.orgrsc.org
Diethyl Carbonate Urea, EthanolGreener alternative, can be produced from biomass-derived ethanol. bohrium.commdpi.com

"On-Water" Synthesis Protocols for Unsymmetrical Ureas

The use of water as a reaction medium offers significant advantages in terms of sustainability and process safety. "On-water" synthesis protocols for unsymmetrical ureas typically involve the reaction of isocyanates with amines. researchgate.netacs.orgacs.org This method is often chemoselective and allows for simple product isolation by filtration, which is particularly advantageous for scaling up production. acs.orgacs.org

Mechanistic studies suggest that the physical properties and solubility of the reactants in water play a crucial role in the reaction rate and selectivity. acs.org The "on-water" approach has been successfully applied to the gram-scale synthesis of various unsymmetrical ureas with high yields and purity. acs.org For instance, the reaction of p-isopropylphenyl isocyanate with dimethyl amine in water proceeds to completion within 15 minutes, yielding the product in 96% yield. acs.org The ability to recycle the water used as the reaction medium further enhances the sustainability of this protocol. acs.orgacs.org

Catalytic Approaches in Urea Synthesis

Catalytic methods provide efficient and selective routes to ureas, often under milder conditions than traditional stoichiometric approaches.

Transition metal-catalyzed carbonylation of amines using carbon monoxide (CO) as a C1 building block is a widely used method for preparing amides and ureas. nih.gov Various transition metals, including palladium, rhodium, ruthenium, iridium, iron, copper, and cobalt, have been employed to catalyze these reactions. nih.govacs.org

For example, symmetrically and trisubstituted ureas can be synthesized through the direct palladium-catalyzed oxidative carbonylation of primary amines or a mixture of primary and secondary amines. acs.org These reactions are typically carried out at elevated temperatures and pressures in the presence of a palladium catalyst and an oxidant. acs.orgacs.org The use of a two-phase solvent system, such as dichloromethane/water, can sometimes improve the yield of the desired urea. acs.org

Palladium-catalyzed C-N cross-coupling reactions have emerged as a powerful tool for the synthesis of unsymmetrical diaryl ureas. nih.gov This method involves the arylation of a protected urea, followed by deprotection and a second arylation step. nih.gov The choice of catalyst and reaction conditions is crucial to prevent side reactions, such as the thermal decomposition of the product to an isocyanate. nih.gov

Electrocatalytic C-N coupling has also been explored as a green and energy-efficient alternative for urea synthesis. oaepublish.comnih.govrsc.orgresearchgate.net This approach involves the co-reduction of carbon dioxide and nitrogenous compounds at an electrode surface. nih.gov The design of efficient electrocatalysts is key to overcoming challenges such as slow reaction kinetics and competing side reactions. nih.govrsc.org

Ionic liquids (ILs) have gained attention as green solvents and catalysts for various chemical transformations, including urea synthesis. researchgate.netnih.govchemicum.com They can facilitate the reaction of amines with carbon dioxide under mild conditions. nih.govnih.gov In some cases, ILs can act as both the solvent and the catalyst. For example, a green approach for the formation of urea compounds directly from CO2 and primary amines has been reported, which is triggered by oxygen electroreduction in ionic liquids. nih.govnih.gov

Task-specific ionic liquids have also been designed to catalyze urea formation. For instance, an imidazolium-based ionic liquid functionalized with urea has been supported on a metal-organic framework (MOF) to create an efficient catalyst for condensation reactions. dtu.dk

Rearrangement Reactions in Urea Synthesis (e.g., Hofmann, Curtius, Lossen)

Rearrangement reactions provide classic and versatile pathways to isocyanates, which are key intermediates in the synthesis of ureas. researchgate.net

Hofmann Rearrangement : This reaction involves the conversion of a primary amide to an isocyanate with one fewer carbon atom using a halogen and a strong base. thieme-connect.comwikipedia.orgmasterorganicchemistry.com The isocyanate can then be trapped with an amine to form an unsymmetrical urea. thieme-connect.comrsc.org This method avoids the direct handling of toxic isocyanates. thieme-connect.com A tandem approach has been developed for the synthesis of unsymmetrical ureas from carboxamides and aminopyridines via in situ formation of isocyanates through a Hofmann rearrangement. rsc.org More environmentally friendly variations of the Hofmann rearrangement have also been developed using oxidants like iodosylbenzene. researchgate.net

Curtius Rearrangement : The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. masterorganicchemistry.comnih.govwikipedia.orgnih.gov This reaction is known for its tolerance of a wide range of functional groups and proceeds with retention of stereochemistry. nih.gov The resulting isocyanate can be reacted with an amine to produce a urea. wikipedia.orgrsc.org One-pot Curtius rearrangement protocols have been developed to provide access to ureas in good yields, avoiding the isolation of the potentially hazardous acyl azide intermediate. nih.govacs.org

Lossen Rearrangement : The Lossen rearrangement converts a hydroxamic acid or its derivative into an isocyanate. nih.govnih.govwikipedia.orgnumberanalytics.com This reaction typically proceeds under basic conditions. numberanalytics.com The isocyanate intermediate can then be trapped by an amine to yield an unsymmetrical urea. nih.govnih.govwikipedia.org A deprotective Lossen-type rearrangement has been developed for the synthesis of unsymmetrical ureas from Nms-protected amines, showcasing broad functional group tolerance. nih.govnih.govrsc.org

Multicomponent Reaction Strategies for Substituted Ureas

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. nih.gov Several MCRs are utilized for the synthesis of substituted ureas and related heterocyclic compounds.

The Biginelli reaction is a well-known MCR that involves the cyclocondensation of an aldehyde, a β-ketoester, and a urea to produce dihydropyrimidines. nih.govresearchgate.net The mechanism involves a Knoevenagel condensation followed by a Michael addition and a final cyclocondensation. nih.gov

Isonitrile-based multicomponent reactions (IMCRs), such as the Ugi reaction, are also powerful tools for the synthesis of peptide-like molecules and other complex structures. nih.gov While not directly producing simple ureas, these reactions can be adapted to generate urea-containing scaffolds.

Specific Synthetic Routes for Methoxyurea (B1295109) and Analogs

The construction of the methoxyurea moiety can be approached through various synthetic pathways. The following subsections detail two distinct methods: a multicomponent condensation reaction and a nucleophilic addition in an aqueous environment, highlighting modern and sustainable approaches to urea synthesis.

Ternary Condensation Reactions Involving N-Methoxyurea and Aldehydes

Three-component reactions, a type of multicomponent reaction (MCR), are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. beilstein-journals.orgnih.gov This approach offers advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. beilstein-journals.org The Biginelli reaction, discovered in 1891, is a classic example of a ternary condensation, traditionally involving an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). beilstein-journals.orgnih.gov

This fundamental reaction has been adapted for the synthesis of novel methoxyurea derivatives. Research has been conducted on the ternary condensation of N-methoxyurea with aldehydes and 1,3-dicarbonyl compounds to yield 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones. researchgate.net This Biginelli-type synthesis demonstrates the feasibility of incorporating N-alkoxyureas into complex heterocyclic scaffolds.

The mechanism of the classical Biginelli reaction is generally understood to proceed via the formation of an N-acyliminium ion intermediate from the aldehyde and urea under acidic catalysis. beilstein-journals.org This intermediate is then intercepted by the enolate of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to afford the final DHPM product. beilstein-journals.org For the reaction involving N-methoxyurea, a similar mechanism is proposed. However, studies have shown that standard catalytic systems (such as EtOH/HCl or acetic acid) are often ineffective for this specific transformation. An effective catalytic system was identified as dimethylformamide (DMF) with chlorotrimethylsilane (B32843) (TMSCl), which facilitates the reaction to produce the desired 1-methoxy-DHPMs. researchgate.net While a direct one-pot synthesis of this compound via a ternary condensation is not explicitly documented, this MCR strategy provides a valid pathway to structurally related and complex methoxyurea-containing heterocycles.

Below is a representative table illustrating the general Biginelli reaction adapted for N-methoxyurea.

Table 1: Representative Biginelli-Type Ternary Condensation for 1-Methoxy-DHPMs

Aldehyde (R-CHO) 1,3-Dicarbonyl Compound Urea Component Catalyst System Product
Benzaldehyde Ethyl Acetoacetate N-Methoxyurea DMF-TMSCl 1-Methoxy-5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
4-Chlorobenzaldehyde Acetylacetone N-Methoxyurea DMF-TMSCl 5-Acetyl-4-(4-chlorophenyl)-1-methoxy-6-methyl-3,4-dihydropyrimidin-2(1H)-one
Cyclohexanecarboxaldehyde Methyl Acetoacetate N-Methoxyurea DMF-TMSCl 4-Cyclohexyl-1-methoxy-5-methoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

Nucleophilic Addition of Amines to Isocyanates in Aqueous Media

The reaction between an isocyanate and an amine is the most fundamental and widely used method for forming a urea linkage. nih.gov To synthesize a trisubstituted urea like this compound, this reaction would typically involve the addition of an N,N-disubstituted amine to an isocyanate. Specifically, N-benzyl-O-methylhydroxylamine would serve as the nucleophile reacting with 4-chlorophenyl isocyanate.

Traditionally, these reactions are performed in anhydrous organic solvents to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. However, recent advancements in green chemistry have demonstrated that the nucleophilic addition of amines to isocyanates can be performed efficiently in aqueous media, a method often referred to as "on-water" synthesis. nih.gov

This sustainable approach offers several advantages, including the avoidance of volatile organic compounds (VOCs), simplified product isolation (often by simple filtration), and potentially enhanced reaction rates. nih.govwisdomlib.org A mild and efficient method has been developed for the synthesis of a wide variety of N-substituted ureas through the nucleophilic addition of amines to potassium isocyanate in water, without the need for an organic co-solvent. researchgate.netnih.govwisdomlib.org The process is often facilitated by mild acid, which activates the isocyanate. wisdomlib.org

This methodology is broadly applicable to aromatic, aliphatic, and heterocyclic amines, providing good to excellent yields of the corresponding ureas. nih.govwisdomlib.org Although direct examples using N-alkoxyamines in this specific aqueous protocol are not extensively detailed in the cited literature, the general principle is directly applicable. The synthesis of N-alkoxy ureas would involve the reaction of an appropriate N-alkoxyamine with an isocyanate in water, likely under mildly acidic conditions to promote the reaction while minimizing hydrolysis of the isocyanate.

The table below presents findings from studies on the synthesis of various N-substituted ureas in aqueous media, illustrating the scope and efficiency of this method.

Table 2: Synthesis of N-Substituted Ureas by Nucleophilic Addition in Water

Amine Isocyanate Source Reaction Conditions Yield (%) Reference
Aniline (B41778) Potassium Isocyanate 1 N HCl (aq), 25 °C, 2 h 94% wisdomlib.org
Benzylamine Potassium Isocyanate 1 N HCl (aq), 25 °C, 0.5 h 98% wisdomlib.org
4-Fluoroaniline Potassium Isocyanate 1 N HCl (aq), 25 °C, 3 h 92% wisdomlib.org
Cyclohexylamine Potassium Isocyanate 1 N HCl (aq), 25 °C, 0.5 h 98% wisdomlib.org
Pyrrolidine Potassium Isocyanate 1 N HCl (aq), 25 °C, 1 h 95% wisdomlib.org

This aqueous-based method represents a scalable, environmentally friendly, and efficient route for the synthesis of a diverse range of urea derivatives, including potential precursors to or analogues of this compound.

Compound Index

An in-depth analysis of the chemical compound this compound reveals a complex interplay of its structural components that dictates its biological activity. The following article explores the structure-activity relationships (SAR) of this compound and its analogs, breaking down the role of each molecular fragment.

V. Computational and Theoretical Studies on 1 Benzyl 3 4 Chlorophenyl 1 Methoxyurea and Urea Derivatives

Quantum Chemical Calculations (e.g., DFT, M06-2X)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its variants like M06-2X, are fundamental to modern computational chemistry. aps.orgarxiv.org These methods are employed to investigate the electronic properties and reactivity of molecules with a high degree of accuracy. aps.orgarxiv.org The M06 suite of functionals, including M06 and M06-2X, has been recognized for its robust performance in main group thermochemistry, kinetics, and the study of noncovalent interactions. researchgate.net Specifically, the M06-2X functional is well-regarded for its accuracy in applications involving main-group elements, making it suitable for studying urea (B33335) derivatives. researchgate.net

Recent studies have utilized DFT methods to explore the conformational preferences of urea derivatives, highlighting the dynamic behavior of these molecules. nih.gov For instance, the B3LYP density functional has been used to characterize the equilibrium geometry and electronic properties of dinickel complexes relevant to the enzymatic hydrolysis of urea. nih.gov Furthermore, DFT calculations have been instrumental in understanding the reaction mechanisms of urea with other molecules, such as methylamine. researchgate.net

Electronic Structure Analysis (HOMO-LUMO, Electrophilicity, Nucleophilicity)

The electronic structure of a molecule is pivotal in determining its chemical reactivity and biological activity. Key parameters derived from quantum chemical calculations, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide valuable information about the molecule's electron-donating and accepting capabilities. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

Studies on various urea derivatives have shown that the presence of heteroatoms like nitrogen and oxygen in the urea moiety significantly influences their electronic properties. mdpi.commaterials.international These atoms often serve as active centers for adsorption and interaction with other molecules. materials.international The electrostatic potential (ESP) map is another useful tool derived from these calculations, which visually represents the regions of high and low electron density, indicating potential sites for electrophilic and nucleophilic attack. materials.international For many urea derivatives, the regions around the oxygen and nitrogen atoms show the highest negative electrostatic potential, identifying them as likely sites for interaction. materials.international

Table 1: Predicted Electronic Properties of Selected Urea Derivatives

Compound/Parameter HOMO (eV) LUMO (eV) Energy Gap (eV)
Imidazolidin-2-one -7.12 -0.21 6.91
4-methylimidazolidine-2-one -6.95 -0.15 6.80
Tetrahydropyrimidin-2(1H)-one -6.89 -0.11 6.78
1,3-dimethylimidazolidin-2-one -6.54 -0.09 6.45
1,1-diethylurea -6.87 -0.05 6.82
1,3-dimethylurea -7.01 -0.18 6.83

Data derived from theoretical studies on urea derivatives for corrosion inhibition. materials.international This table is for illustrative purposes and based on general findings for urea derivatives, not specifically for 1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea.

Prediction of Molecular Descriptors and Reactivity Sites

Quantum chemical calculations are extensively used to predict a range of molecular descriptors that correlate with the reactivity and potential biological activity of compounds. These descriptors include, but are not limited to, dipole moment, polarizability, and various reactivity indices derived from Fukui functions. The Fukui function helps in identifying the most probable sites for nucleophilic and electrophilic attacks within a molecule. kenkyugroup.org

For instance, in studies on phenyl-urea derivatives as corrosion inhibitors, DFT calculations have been used to identify the specific atoms that are most likely to interact with a metal surface. kenkyugroup.org The analysis of Fukui indices and local softness helps in comparing the reactivity of different sites within the molecule. aljest.net These theoretical predictions are often in good agreement with experimental observations, validating the utility of these computational methods. kenkyugroup.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and stability. nih.govresearchgate.net This is particularly important for flexible molecules like this compound, where different conformations can have distinct biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the three-dimensional properties of the molecules. tandfonline.comtandfonline.com

These methods involve aligning a set of molecules and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. tandfonline.comtandfonline.com The resulting models can predict the activity of new, unsynthesized compounds and provide visual representations (contour maps) that highlight the regions where modifications to the molecular structure are likely to enhance or diminish activity. nih.govtandfonline.com

Numerous QSAR studies have been conducted on various classes of urea derivatives to understand the structural requirements for their biological activities, such as enzyme inhibition. nih.govnih.govbiu.ac.il For example, CoMFA and CoMSIA studies on hydroxamic acid derivatives as urease inhibitors have identified the key steric, electrostatic, and hydrophobic features that govern their inhibitory potency. tandfonline.comnih.gov These models have shown good predictive power, making them valuable tools in the drug discovery process. tandfonline.comnih.gov

Table 2: Statistical Parameters from a 3D-QSAR Study on Hydroxamic Acid Derivatives as Urease Inhibitors

Model q² (cross-validated r²) r² (non-cross-validated r²) Field Contributions
CoMFA 0.532 0.969 Steric: 70.0%, Electrostatic: 30.0%
CoMSIA 0.665 0.976 Steric: 43.0%, Electrostatic: 26.4%, Hydrophobic: 20.3%

This data is from a study on hydroxamic acid derivatives and serves as an example of the application of CoMFA and CoMSIA to enzyme inhibitors. tandfonline.comnih.gov

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. researchgate.net This method is crucial for understanding the molecular basis of drug action and for designing new inhibitors. The process involves placing the ligand in the active site of the receptor and evaluating the binding affinity based on a scoring function.

Docking studies on urea derivatives have provided valuable insights into their binding modes with various biological targets. nih.gov For instance, docking analyses have been used to study the interactions of diaryl urea derivatives with B-RAF kinase, revealing key hydrogen bonding interactions and the orientation of the molecules within the active site. nih.gov Similarly, docking has been employed to understand the binding of urea derivatives to anaplastic lymphoma kinase (ALK), guiding the optimization of these compounds as potential inhibitors. researchgate.net The combination of molecular docking with machine learning has also proven to be a powerful approach for the virtual screening of new urease inhibitors. nih.gov

Adsorption and Surface Interaction Studies (e.g., Corrosion Inhibition Potentials)

The ability of certain organic molecules, including urea derivatives, to adsorb onto metal surfaces makes them effective corrosion inhibitors. mdpi.comacs.org Computational methods, particularly DFT and Monte Carlo simulations, are used to study the adsorption behavior and interaction of these molecules with metal surfaces. materials.internationalkenkyugroup.org

These studies investigate the relationship between the molecular structure of the inhibitor and its efficiency in preventing corrosion. acs.org Quantum chemical parameters such as HOMO and LUMO energies, the energy gap, and the dipole moment are correlated with the inhibition efficiency. kenkyugroup.org Theoretical calculations have shown that the presence of heteroatoms (N, O, S) and aromatic rings in urea derivatives enhances their adsorption onto metal surfaces. semanticscholar.org The adsorption process can be further understood by calculating the adsorption energy, which indicates the strength of the interaction between the inhibitor and the surface. kenkyugroup.orgaljest.net For instance, studies on phenyl-urea derivatives have shown that their adsorption on iron surfaces is a spontaneous process, leading to the formation of a protective layer. kenkyugroup.org

Vi. Analytical Methodologies for the Characterization and Quantification of 1 Benzyl 3 4 Chlorophenyl 1 Methoxyurea and Urea Compounds in Research

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. Various chromatographic methods are utilized for the analysis of urea-based compounds, each offering distinct advantages in terms of sensitivity, specificity, and speed.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

High-Performance Liquid Chromatography (HPLC) is a highly specific and widely used technique for the analysis of urea (B33335) and its derivatives. mtc-usa.commtc-usa.com When coupled with Fluorescence Detection (FLD), the sensitivity of the method can be significantly enhanced, particularly for compounds that are naturally fluorescent or can be derivatized to become fluorescent.

For the analysis of urea, a pre-column derivatization step with a reagent like xanthydrol is often employed. researchgate.netdeakin.edu.au This reaction produces a fluorescent derivative, N-9H-xanthen-9-ylurea, which can be readily detected. researchgate.netdeakin.edu.au This approach avoids the precipitation issues associated with the classic xanthydrol method for urea determination. deakin.edu.au The derivatized compound can then be separated from other components in the sample matrix using a reversed-phase HPLC column and quantified with high sensitivity and specificity. researchgate.net A method for determining urea in canned foods using HPLC-FLD after derivatization with xanthydrol has been established, demonstrating good linearity and recovery. nih.gov The limit of detection for urea using this technique can be as low as 5 x 10⁻⁸ M. deakin.edu.au

Table 1: HPLC-FLD Method Parameters for Urea Analysis

Parameter Value
Derivatization Reagent Xanthydrol researchgate.netdeakin.edu.au
Excitation Wavelength (λex) 213 nm researchgate.net
Emission Wavelength (λem) 308 nm researchgate.net
Limit of Detection 5 x 10⁻⁸ M deakin.edu.au

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly selective technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.netbipm.org This method is particularly valuable for the analysis of urea and its derivatives in complex biological matrices. researchgate.netnih.gov

LC-MS/MS offers high sensitivity and specificity, often without the need for derivatization, although derivatization with reagents like camphanic chloride can be used to improve chromatographic retention. nih.govbioanalysis-zone.com The technique has been successfully applied to quantify urea in various samples, including human epithelial lining fluid and serum. bipm.orgnih.gov The use of stable isotope-labeled internal standards, such as [¹³C,¹⁵N₂]-urea, ensures high accuracy and precision in quantification. researchgate.net Methods have been developed with run times as short as 1.5 to 3.6 minutes, allowing for high-throughput analysis. researchgate.netnih.gov

Table 2: LC-MS/MS Method Parameters for Urea Analysis

Parameter Value
Sample Types Serum, Plasma, Epithelial Lining Fluid researchgate.netbipm.orgnih.gov
Derivatization Optional (e.g., camphanic chloride) nih.govbioanalysis-zone.com
Internal Standard Stable isotope-labeled urea (e.g., [¹³C,¹⁵N₂]-urea) researchgate.net
Run Time 1.5 - 3.6 minutes researchgate.netnih.gov

High-Performance Thin-Layer Chromatography (HPTLC)-Densitometry

High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry offers a simple, rapid, and cost-effective method for the quantification of urea compounds. sigmaaldrich.com This technique is particularly useful for screening multiple samples in parallel.

In a typical HPTLC method for urea analysis in milk, samples are spotted on a silica (B1680970) gel plate, which is then developed in a suitable mobile phase. sigmaaldrich.com After development, the plate is derivatized to visualize the urea spots, often appearing as colored bands. sigmaaldrich.com The intensity of these bands is then measured using a densitometer, and the concentration of urea is determined by comparing it to a standard. sigmaaldrich.com This method has been validated for its specificity, linearity, precision, and accuracy, making it a reliable tool for quality control. nih.govmdpi.com

Table 3: HPTLC-Densitometry Method for Urea in Milk

Parameter Description
Stationary Phase Silica Gel 60 F₂₅₄ HPTLC Plate sigmaaldrich.com
Sample Application Supernatant after centrifugation sigmaaldrich.com
Derivatization Produces colored spots for visualization sigmaaldrich.com
Quantification Densitometric scanning of spot intensity sigmaaldrich.com

Ultra-Fast Liquid Chromatography (UFLC) with Photodiode Detection

Ultra-Fast Liquid Chromatography (UFLC) is a variation of HPLC that utilizes shorter columns and higher flow rates to achieve rapid separations. When combined with a photodiode array (PDA) detector, it allows for the simultaneous monitoring of absorbance at multiple wavelengths, enhancing the specificity of the analysis.

A UFLC-PDA method has been developed for the simple and sensitive measurement of urea in biological fluids. agriculturejournals.cz This method involves a pre-column derivatization of urea with p-dimethylaminobenzaldehyde. agriculturejournals.cz The resulting derivative is well-retained on a C18 column and can be detected at 254 nm and 370 nm. agriculturejournals.cz The method demonstrates good separation from endogenous species in less than 6 minutes and has been shown to have satisfactory recovery rates. agriculturejournals.cz

Table 4: UFLC-PDA Method for Urea Analysis

Parameter Value
Derivatization Reagent p-dimethylaminobenzaldehyde agriculturejournals.cz
Column C18 agriculturejournals.cz
Detection Wavelengths 254 nm and 370 nm agriculturejournals.cz
Run Time < 6 minutes agriculturejournals.cz

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds like 1-benzyl-3-(4-chlorophenyl)-1-methoxyurea. These methods provide detailed information about the molecular structure, bonding, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. slideshare.netscribd.com ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. rsc.org For a compound like this compound, NMR would be crucial in confirming the connectivity of the benzyl (B1604629), chlorophenyl, and methoxyurea (B1295109) moieties.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. nih.gov This is critical for confirming the molecular formula of a compound. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.inforesearchgate.net For urea derivatives, FT-IR can detect the characteristic stretching and bending vibrations of the C=O (carbonyl) and N-H bonds. researchgate.netpw.edu.pl For instance, the C=O stretching frequency in urea is typically observed around 1677 cm⁻¹, while N-H stretching and deformation frequencies appear at approximately 3455 cm⁻¹ and 1625 cm⁻¹, respectively. researchgate.net

Table 5: Spectroscopic Data for Urea and its Derivatives

Spectroscopic Technique Key Information Provided
NMR Detailed structural arrangement of atoms slideshare.netscribd.com
HRMS Precise molecular weight and elemental composition nih.gov

| FT-IR | Identification of functional groups (e.g., C=O, N-H) docbrown.inforesearchgate.net |

Colorimetric and Spectrophotometric Assays for Quantification

Colorimetric and spectrophotometric assays are widely used for the quantification of urea due to their simplicity and cost-effectiveness. nih.gov These methods are based on the formation of a colored product that can be measured using a spectrophotometer.

A common direct method involves the reaction of urea with diacetyl monoxime in the presence of a strong acid and other reagents like thiosemicarbazide (B42300) and ferric chloride. nih.gov This reaction produces a colored chromophore with a maximum absorbance around 520 nm. nih.govprotocols.io The intensity of the color is directly proportional to the urea concentration, following the Beer-Lambert Law. nih.gov This method is suitable for determining millimolar levels of urea. nih.gov

Another approach is an enzymatic method where urease hydrolyzes urea to ammonia (B1221849) and carbon dioxide. biolabo.fr The resulting ammonium (B1175870) ions can then react with salicylate (B1505791) and chloride to form a blue-green complex that is measured at 600 nm. biolabo.fr Commercial kits based on the condensation of urea with o-phthalaldehyde (B127526) (OPA) are also available, forming a colored product with strong absorbance at 505 nm. sigmaaldrich.com

Table 6: Comparison of Colorimetric/Spectrophotometric Methods for Urea Quantification

Method Reagent(s) Wavelength (λmax) Key Features
Diacetyl Monoxime Diacetyl monoxime, strong acids, thiosemicarbazide, ferric chloride nih.gov 520 nm nih.govprotocols.io Direct, good color stability nih.gov
Enzymatic (Urease) Urease, salicylate, chloride biolabo.fr 600 nm biolabo.fr Specific enzymatic reaction biolabo.fr

Table of Compounds

Compound Name
This compound
Urea
Xanthydrol
N-9H-xanthen-9-ylurea
Camphanic chloride
[¹³C,¹⁵N₂]-urea
p-dimethylaminobenzaldehyde
Diacetyl monoxime
Thiosemicarbazide
Ferric chloride
o-phthalaldehyde

Enzymatic Methods for Urea Detection

Enzymatic methods are widely utilized for the quantification of urea due to their high specificity and simplicity. chemsociety.org.ng These assays are predominantly based on the catalytic activity of the enzyme urease, although other enzyme systems have also been developed.

The most common approach involves the use of urease (EC 3.5.1.5) to catalyze the hydrolysis of urea into ammonia (NH₃) and carbon dioxide (CO₂). chemsociety.org.ngnih.gov The concentration of urea in a sample is then determined indirectly by quantifying the amount of ammonia produced. chemsociety.org.ng Several methods exist for the detection of this enzymatically liberated ammonia:

Coupled Enzyme Assays: This is a highly common and sensitive method where the ammonia produced is used in a subsequent enzymatic reaction that can be monitored spectrophotometrically. sigmaaldrich.cn A classic example is the glutamate (B1630785) dehydrogenase (GLDH) coupled reaction. nih.gov In this system, ammonia reacts with α-ketoglutarate in the presence of GLDH and a reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) cofactor. The consumption of NADH, which is proportional to the ammonia concentration, is measured as a decrease in absorbance at 340 nm. nih.govgoogle.com Another coupled enzyme system determines urea concentration via a colorimetric product measured at 570 nm. sigmaaldrich.cn

Colorimetric Reactions: The Berthelot reaction is a well-known method where ammonia reacts with phenol (B47542) and hypochlorite (B82951) in an alkaline medium to produce a blue-colored indophenol (B113434) dye. google.com The intensity of the color, which is proportional to the ammonia concentration, can be measured with a colorimeter or spectrophotometer. google.com Another classic, though less common, method is Nesslerization, where ammonia reacts with Nessler's reagent (an alkaline solution of potassium tetraiodomercurate(II)) to form a yellow-to-brown colored precipitate, which can be quantified spectrophotometrically. chemsociety.org.ngsigmaaldrich.com

A significant drawback of urease-based methods is potential interference from ammonia already present in biological samples, which can lead to an overestimation of the urea concentration. nih.gov To correct for this, a sample blank that omits the urease enzyme is often run in parallel. sigmaaldrich.cn

To circumvent the issue of ammonia interference, alternative enzymatic assays have been developed. One such method utilizes urea amidolyase (EC 3.5.1.45), an enzyme that catalyzes the ATP-dependent degradation of urea. google.com The assay can be coupled to other enzymes like pyruvate (B1213749) kinase and pyruvate oxidase to produce hydrogen peroxide (H₂O₂), which is then detected using a colorimetric indicator system. google.com This provides a sensitive, one-step colorimetric assay without interference from endogenous ammonia. google.com

While these enzymatic methods are standard for urea, their direct application to substituted ureas like this compound would require specific validation. The substitutions on the urea molecule, particularly on the nitrogen atoms, may hinder or prevent recognition and catalysis by urease or urea amidolyase. However, some fungi have been shown to produce ureases capable of degrading urea-aldehyde resins, which share some structural similarities. mdpi.com

Table 1: Summary of Enzymatic Methods for Urea Detection This table is interactive and allows for sorting and filtering of data.

Assay Principle Key Enzymes Detection Method Measured Species Wavelength References
Urease Hydrolysis Urease Berthelot Reaction Indophenol ~630 nm google.com
Urease Hydrolysis Urease Nesslerization Dimercuric ammonium iodide 405 nm chemsociety.org.ngsigmaaldrich.com
Coupled Enzyme Assay Urease, Glutamate Dehydrogenase (GLDH) Spectrophotometry NADH Consumption 340 nm nih.govgoogle.com
Coupled Enzyme Assay Urease, Converting Enzyme, Developer, Peroxidase Colorimetry Oxidized Substrate 570 nm sigmaaldrich.cn
ATP-Dependent Hydrolysis Urea Amidolyase, Pyruvate Kinase, Pyruvate Oxidase Colorimetry H₂O₂ Production 400-700 nm google.com

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is a critical prerequisite for the accurate quantification of urea and its derivatives, as it serves to remove interfering substances, concentrate the analyte, and improve compatibility with analytical instrumentation. nih.govphenomenex.com For complex matrices, derivatization is often employed to enhance the physicochemical properties of the analyte for separation and detection. rsc.orgresearchgate.net

Sample Preparation Techniques

The choice of sample preparation technique depends on the sample matrix (e.g., biological fluids, water, fertilizer) and the subsequent analytical method.

Protein Precipitation: For biological samples such as plasma, serum, or milk, a primary step is often the removal of proteins, which can interfere with analysis. This is commonly achieved by adding a precipitating agent like trichloroacetic acid (TCA), followed by centrifugation to separate the protein-free supernatant containing the analyte. agriculturejournals.cz

Liquid-Liquid Extraction (LLE): LLE is a fundamental technique used to isolate analytes based on their differential solubility between two immiscible liquid phases, typically an aqueous sample and a non-polar organic solvent (e.g., ethyl acetate (B1210297), hexane). nih.govphenomenex.com It is effective for cleaning up samples and removing highly polar or non-polar interferences. phenomenex.com For instance, organic acids can be extracted from urine using ethyl acetate after acidification. nih.gov

Solid-Phase Extraction (SPE): SPE is a versatile and widely used technique for sample cleanup and concentration that offers better recovery and cleaner extracts compared to LLE. nih.govoup.com The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is either retained on the sorbent while interferences pass through, or vice-versa. The analyte is then eluted with a small volume of a suitable solvent. nih.gov For highly selective extraction of urea, molecularly imprinted polymers (MIPs) have been developed and used as SPE sorbents. nih.gov

Urea Adduct Crystallization: This industrial technique separates linear hydrocarbons from branched ones by forming crystalline inclusion complexes (adducts) with urea. wikipedia.org The process involves mixing a hydrocarbon mixture with a saturated urea solution, which selectively crystallizes with n-paraffins. wikipedia.org While primarily a large-scale purification method, the principles of selective complexation could be adapted for specific research-scale separation challenges. google.com

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical method. For urea and its derivatives, this is often done to improve volatility for Gas Chromatography (GC) or to introduce a chromophore or fluorophore for enhanced detection in High-Performance Liquid Chromatography (HPLC). rsc.orgmtc-usa.com

For Gas Chromatography (GC): Urea and many of its derivatives are thermally unstable and not volatile enough for direct GC analysis. rsc.org Derivatization is therefore essential. A common strategy is methylation using a reagent like iodomethane, which reacts with the amide nitrogen to form a more stable and volatile tertiary amide, suitable for GC separation and detection with a nitrogen-phosphorus detector (NPD). rsc.org

For High-Performance Liquid Chromatography (HPLC): While direct HPLC analysis of urea is possible, derivatization can significantly improve sensitivity and selectivity. mtc-usa.com

UV-Vis Detection: Reaction with p-dimethylaminobenzaldehyde in an acidic medium produces a colored product that can be detected by UV-Vis detectors. agriculturejournals.cz

Fluorescence Detection (FLD): For highly sensitive analysis, urea can be derivatized with reagents that introduce a fluorescent tag. Xanthydrol reacts with urea to form a fluorescent xanthyl amide derivative (N,N'-di-9H-xanthen-9-ylurea or N-9H-xanthen-9-ylurea), which can be quantified with high sensitivity using HPLC-FLD. researchgate.net

Mass Spectrometry (MS) Detection: For LC-MS analysis, derivatization can improve ionization efficiency and produce more specific fragment ions for tandem MS (MS/MS). Urea can be converted to 2-hydroxypyrimidine, which provides a stable derivative for robust LC-MS/MS quantification. oup.com Amino acids have also been derivatized with urea itself to improve their separation and detection in LC-MS. nih.gov

For a substituted compound like this compound, these strategies would need to be adapted. The presence of substituents on the nitrogen atoms would influence the choice of derivatization reagent and reaction conditions. However, the fundamental goals of improving thermal stability for GC or enhancing detectability for HPLC would remain the primary drivers for employing such a strategy.

Table 2: Derivatization Strategies for Urea Analysis This table is interactive and allows for sorting and filtering of data.

Derivatization Reagent Derivative Formed Analytical Technique Purpose of Derivatization References
Iodomethane Methylated tertiary amide GC-NPD Increase thermal stability and volatility rsc.org
p-Dimethylaminobenzaldehyde Schiff base-type colored product HPLC-UV Introduce chromophore for UV-Vis detection agriculturejournals.cz
Xanthydrol Xanthyl amide HPLC-FLD Introduce fluorophore for fluorescence detection researchgate.net
Malonaldehyde (or equivalent) 2-Hydroxypyrimidine LC-MS/MS Improve ionization and fragmentation for MS oup.com
Urea (as reagent) Carbamoyl (B1232498) amino acids LC-MS Improve separation and detection of amino acids nih.gov

Vii. Degradation and Environmental Fate Studies of Substituted Urea Compounds

Chemical Degradation Pathways

Chemical degradation involves the breakdown of substituted ureas through non-biological processes. The primary mechanisms include hydrolysis, reversion, and decomposition, which can be influenced by environmental factors such as pH, temperature, and the presence of catalytic agents.

Hydrolysis Mechanisms

Hydrolysis is a key chemical reaction that initiates the breakdown of many substituted urea (B33335) compounds. It involves the cleavage of a chemical bond by the addition of a water molecule. For N-substituted ureas, the primary site of hydrolytic attack is the carbonyl carbon of the urea group. The susceptibility to hydrolysis is dependent on the electronic and steric nature of the substituents on the nitrogen atoms.

The hydrolysis of urea and its derivatives can proceed through several pathways, including neutral, acid-catalyzed, and base-catalyzed mechanisms. nih.gov In neutral conditions, the reaction can be slow, but the rate can be significantly increased in the presence of acids or bases. For phenylurea herbicides, hydrolysis of the urea linkage leads to the formation of the corresponding aniline (B41778) derivative and other byproducts. For instance, the hydrolysis of the herbicide diuron (B1670789) results in 3,4-dichloroaniline.

Reversion and Decomposition Processes (e.g., Degradation of N-Substituted Ureas to Lower Molecular Weight Ureas)

Substituted ureas can undergo decomposition reactions, particularly under thermal stress, leading to the formation of various byproducts. The thermal decomposition of urea itself is a complex process that yields products such as biuret, triuret, and isocyanic acid. frontiersin.org Similarly, N-substituted ureas can decompose into smaller molecules.

A common degradation pathway for many phenylurea herbicides involves N-dealkylation or N-demethoxylation, which are often microbially mediated but can also occur abiotically. researchgate.net This process results in the formation of lower molecular weight ureas. For example, the herbicide linuron (B1675549), which is an N-methoxy-N-methyl substituted urea, is sequentially demethylated and demethoxylated to form less substituted urea derivatives before the final hydrolysis of the urea bridge. researchgate.net It is plausible that 1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea could undergo a similar initial N-demethoxylation, followed by cleavage of the benzyl (B1604629) group, leading to the formation of simpler urea compounds.

Role of Catalysts in Degradation

The degradation of substituted ureas can be accelerated by catalysts. Metal oxides and certain clay minerals in soil can act as catalysts for hydrolysis. For instance, TiO2 and ZrO2 have been shown to catalyze the hydrolysis of urea, with the reaction pathway potentially differing depending on the catalyst. nih.gov While much of the research on catalytic degradation focuses on the conversion of urea to ammonia (B1221849) for NOx reduction systems, these findings indicate that mineral surfaces in the environment could play a role in the abiotic degradation of substituted urea herbicides. researchgate.netnih.gov

Recent studies have also explored the use of palladium (Pd) in reactions involving N-arylureas, where the urea acts as a ligand. nih.govnih.gov This interaction with transition metals suggests that metal-containing environmental components could potentially facilitate the degradation of such compounds.

Biotransformation and Biodegradation Studies

The primary route of degradation for most substituted urea herbicides in the environment is through the metabolic activity of microorganisms. nih.gov Bacteria and fungi possess enzymes that can break down these complex molecules into simpler, less toxic substances.

Enzymatic Hydrolysis (e.g., Urease-Catalyzed Pathways)

Ureases are enzymes that catalyze the hydrolysis of urea to ammonia and carbamate. cdnsciencepub.com While highly efficient for urea, the activity of urease on substituted ureas is variable. Studies have shown that some simple substituted ureas, such as methylurea (B154334) and ethylurea, can act as substrates for urease, although often with substrate inhibition observed at higher concentrations. oup.com The bulky substituents in more complex molecules like This compound may hinder their ability to fit into the active site of the urease enzyme, making direct urease-catalyzed hydrolysis less likely to be a primary degradation step.

However, other hydrolases, such as amidases and aryl acylamidases, are crucial in the biodegradation of phenylurea herbicides. nih.gov These enzymes specifically target the amide bond of the urea side chain, cleaving it to release the corresponding aniline. For example, an aryl acylamidase purified from Bacillus sphaericus was found to hydrolyze linuron to 3,4-dichloroaniline. nih.gov

Microbial Metabolism in Environmental Matrices

In soil and water, the degradation of phenylurea herbicides is predominantly a microbial process. nih.gov The typical degradation pathway involves a series of enzymatic reactions:

N-Dealkylation/N-Demethoxylation: The process often begins with the removal of N-alkyl or N-alkoxy groups. For phenylureas like diuron and linuron, this involves the stepwise removal of methyl and methoxy (B1213986) groups from the terminal nitrogen atom. researchgate.net For This compound , the initial steps would likely involve N-demethoxylation and/or cleavage of the N-benzyl bond.

Hydrolysis: Following the initial modifications, the urea bridge is hydrolyzed by an amidase or similar hydrolase, leading to the formation of a substituted aniline. In the case of the target compound, this would yield 4-chloroaniline. nih.gov

Aromatic Ring Cleavage: The resulting aniline is typically more susceptible to further degradation. Microorganisms can hydroxylate and subsequently cleave the aromatic ring, eventually mineralizing the compound to CO2, water, and inorganic ions. researchgate.netacs.org

Numerous bacterial strains capable of degrading phenylurea herbicides have been isolated from soil, including species of Variovorax, Achromobacter, and Arthrobacter. researchgate.netnih.govacs.org Often, the complete mineralization of these herbicides is achieved by a microbial consortium, where different species carry out different steps of the degradation pathway synergistically. acs.org For example, one species might hydrolyze the herbicide to its aniline metabolite, which is then mineralized by another species. acs.org

Photodegradation and Other Environmental Transformation Processes

Substituted urea herbicides are generally stable against simple hydrolysis in environmental conditions with pH values ranging from 4 to 10. tandfonline.com Consequently, abiotic degradation processes, particularly photodegradation, play a significant role in their transformation. tandfonline.com The photochemical behavior of these compounds is heavily influenced by the nature and position of the substituents on both the phenyl ring and the urea nitrogen atoms.

The degradation of phenylurea herbicides (PUHs) can be initiated or accelerated by several factors:

Direct Photolysis: Exposure to sunlight, particularly UV radiation, can directly break down the chemical structure.

Photocatalysis: The presence of photocatalysts like titanium dioxide (TiO₂) can significantly enhance the rate of degradation under UV irradiation.

Sensitized Photodegradation: Natural substances in the environment, such as humic acids and iron salts, can act as photosensitizers, promoting the breakdown of these herbicides.

For halogenated phenylureas, a primary photochemical reaction is photohydrolysis , where the halogen atom on the phenyl ring is replaced by a hydroxyl group. Another key process is N-dealkylation , which involves the removal of substituent groups from the nitrogen atoms of the urea moiety. In the case of This compound , this would involve the cleavage of the benzyl and methoxy groups. Studies on other N-methoxy substituted ureas have shown that demethoxylation is a competitive degradation reaction.

Oxidation is also a critical transformation process, often leading to the hydroxylation of the aromatic ring or the oxidation of alkyl substituents. nih.gov Research on the compound 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl) urea (CCU) has shown that its photodegradation rates and pathways differ significantly depending on the medium (e.g., water, organic solvents, or simulated air). acs.orgnih.govacs.org This highlights the complexity of predicting environmental fate, as it is dependent on various environmental compartments.

Interactive Table: Photodegradation Studies of Phenylurea Herbicides

Compound Conditions Key Transformation Process(es) Notable Findings
Diuron UV/TiO₂ N-demethylation, Hydroxylation Degradation leads to the formation of several hydroxylated and demethylated by-products.
Linuron Soil Fungus (Mortierella sp.) N-dealkylation Fungal degradation pathways can differ from bacterial pathways, yielding different metabolites.
Isoproturon Ozonation N-dealkylation, Hydroxylation Ozonation effectively degrades the parent compound but can lead to the formation of transformation products like N-nitrosodimethylamine (NDMA). nih.gov

| 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl) urea (CCU) | Xenon lamp (simulated sunlight) | Hydrolysis, Photolysis | Dark hydrolysis is significant in water, while photodegradation is dominant in other media. acs.orgnih.gov |

Metabolite Identification and Pathway Elucidation

The elucidation of degradation pathways and the identification of resulting metabolites are essential for a complete understanding of the environmental impact of substituted urea compounds. The degradation of these herbicides, whether through biotic or abiotic processes, often results in the formation of intermediate compounds that can be more mobile or toxic than the parent molecule. nih.gov

The most common initial step in the degradation of N-alkoxy-N-alkyl and N,N-dialkyl phenylurea herbicides is the sequential removal of the substituents from the urea nitrogen. For This compound , the proposed initial degradation steps would be:

Debenzylation: Cleavage of the benzyl group to form 1-(4-chlorophenyl)-1-methoxyurea.

Demethoxylation: Removal of the methoxy group to yield 1-benzyl-3-(4-chlorophenyl)urea.

These initial steps are typically followed by the hydrolysis of the urea bridge itself. This cleavage results in the formation of a substituted aniline, which is a common metabolite for this class of herbicides. In this case, the final aniline metabolite would be 4-chloroaniline .

Further transformations can occur on the aromatic ring, primarily through hydroxylation, leading to the formation of various chlorophenol derivatives. It is important to note that some of these metabolites, such as certain chlorinated anilines, are known to be more persistent and toxic than the original herbicide. nih.gov

Advanced analytical techniques, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are crucial for the separation and identification of these transformation products in complex environmental samples. nih.govnih.govpurdue.edu

Interactive Table: Common Metabolites of Phenylurea Herbicides

Parent Herbicide Primary Metabolite(s) Secondary Metabolite(s) Final Aniline Product
Diuron N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) N-(3,4-dichlorophenyl)urea (DCPU) 3,4-dichloroaniline (3,4-DCA) nih.gov
Linuron N-(3,4-dichlorophenyl)-N-methoxyurea N-(3,4-dichlorophenyl)urea (DCPU) 3,4-dichloroaniline (3,4-DCA)
Chlorotoluron N-(3-chloro-4-methylphenyl)-N-methylurea N-(3-chloro-4-methylphenyl)urea 3-chloro-4-methylaniline

| Isoproturon | N-(4-isopropylphenyl)-N-methylurea | N-(4-isopropylphenyl)urea | 4-isopropylaniline (B126951) |

Based on these established pathways, a proposed degradation sequence for This compound would likely involve initial debenzylation and/or demethoxylation, followed by urea bridge hydrolysis to form 4-chloroaniline, which may then undergo further environmental transformation.

Q & A

Q. Table 1: Synthesis Method Comparison

ConditionYield (%)Purity (%)Key Observations
Reflux (12 h)7898Faster reaction completion
Ambient (24 h)6595Lower side-product formation

Basic: What advanced techniques are used to confirm the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing and bond angles using SHELX software (e.g., SHELXL for refinement). Prepare single crystals via slow evaporation in ethanol .
  • Spectroscopy :
    • ¹³C-NMR : Identify carbonyl carbons (C=O at ~155 ppm) and methoxy carbon (δ 55 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 335.12 .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to optimize geometry and compute:
    • HOMO-LUMO Gaps : Predict charge transfer interactions (e.g., HOMO localized on benzyl group, LUMO on urea moiety) .
    • Vibrational Frequencies : Correlate IR/Raman peaks (e.g., N-H stretch ~3300 cm⁻¹) with experimental data .
  • NBO Analysis : Evaluate hyperconjugation effects (e.g., stabilization from methoxy group’s lone pairs) .

Advanced: How to resolve contradictions in bioactivity data between structurally similar urea derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Substituent Effects : Compare bioactivity of 4-chlorophenyl vs. 2,6-difluorophenyl analogs using enzyme inhibition assays (e.g., IC50 values for urease) .
    • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., binding affinity differences due to methoxy vs. methyl groups) .
  • Experimental Validation : Replicate assays under standardized conditions (pH 7.4, 37°C) to minimize variability .

Advanced: What analytical methods are suitable for quantifying this compound in complex matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Monitor transition m/z 335.12 → 154.05 (collision energy 25 eV) .
  • Predicted Collision Cross-Section (CCS) : Compare experimental CCS (e.g., 170.9 Ų for [M+H]+) with computational predictions to confirm identity .

Basic: How to design a stability study for this compound under varying conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to:
    • Acidic/Base Conditions : 0.1M HCl/NaOH at 60°C for 24 h.
    • Oxidative Stress : 3% H₂O₂ at 25°C for 6 h.
    • Photolysis : UV light (254 nm) for 48 h .
  • Analysis : Use HPLC (C18 column, 220 nm detection) to quantify degradation products. Major degradation pathways include hydrolysis of the methoxy group .

Advanced: What mechanistic insights can be gained from studying intramolecular interactions in this compound?

Methodological Answer:

  • AIM (Atoms in Molecules) Analysis : Calculate bond critical points (BCPs) to identify weak interactions (e.g., C-H···O hydrogen bonds between methoxy and urea groups) .
  • Ellipticity Analysis : Assess π-π stacking between benzyl and chlorophenyl rings using Multiwfn software .

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